molecular formula C17H21N5OS B2741507 N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide CAS No. 305354-33-0

N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide

Cat. No.: B2741507
CAS No.: 305354-33-0
M. Wt: 343.45
InChI Key: XIMJIOSLUATJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, is a small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Synthesis of Heterocyclic Compounds

  • Compounds like 2-Thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine and 1,3-diphenyltriazolo[3,4-d]pyrimidinyl-N,N-dimethylformamidine are prepared by condensation reactions, leading to various heterocyclic compounds with potential chemical applications (Hassneen & Abdallah, 2003).

Corrosion Inhibition

  • Benzothiazole derivatives, similar in structure to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic environments. These inhibitors demonstrate higher efficiency and stability compared to other benzothiazole family inhibitors (Hu et al., 2016).

Anticancer and Analgesic Agents

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds have shown potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, indicating their use as anticancer agents (Abu‐Hashem et al., 2020).

Antimicrobial Activities

  • Novel 1-substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino) isothioureas have been synthesized and evaluated for their antibacterial, antitubercular, and anti-HIV activities. Some derivatives showed potent activity against specific bacteria and viruses, suggesting their application in antimicrobial drug development (Narendhar et al., 2019).

Synthesis of Anticancer Agents

  • New benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity. These derivatives modulate antitumor properties and are significant in medicinal chemistry (Osmaniye et al., 2018).

Anti-Tubercular Scaffold

  • Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and evaluated for anti-tubercular activity. These compounds showed promising activity with non-cytotoxic nature, suggesting their potential in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12-9-13(2)20-17(19-12)24-11-16(23)21-18-10-14-5-7-15(8-6-14)22(3)4/h5-10H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMJIOSLUATJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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